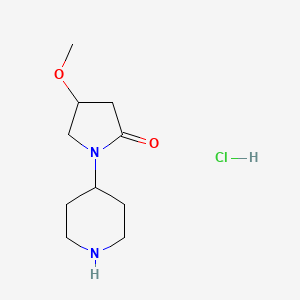

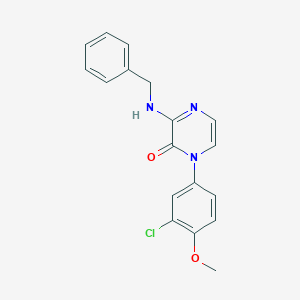

![molecular formula C20H23N3O3S B2742236 1-(benzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide CAS No. 478030-63-6](/img/structure/B2742236.png)

1-(benzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzenesulfonyl and piperidine. Benzenesulfonyl is a sulfonyl compound where the sulfonyl group is attached to a benzene ring . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which is structurally similar to pyridine .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a piperidine ring, a benzenesulfonyl group, and a hydrazide group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the sulfonyl, piperidine, and hydrazide groups. For example, the sulfonyl group might undergo substitution reactions, while the piperidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the strength and type of intermolecular forces .Scientific Research Applications

Synthesis and Spectral Analysis

1-(Benzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide is involved in the synthesis of various biologically active compounds. One study highlights its role in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, exhibiting moderate to talented antibacterial activity (H. Khalid et al., 2016).

Antiproliferative Activity Against Cancer

This compound is also used in the design and synthesis of benzenesulfonylguanidine derivatives, which have shown promising results against various human cancer cell lines. Modifications with pharmacophores like 4-methylpiperazine have yielded compounds with significant antiproliferative activities (Aneta Pogorzelska et al., 2017).

Inhibitors for Membrane-bound Phospholipase A2

Another important application is in the synthesis of benzenesulfonamides, which act as potent inhibitors of membrane-bound phospholipase A2. These compounds are valuable for their potential therapeutic applications in reducing myocardial infarction size (H. Oinuma et al., 1991).

Crystal Structure Analysis

The compound also serves a key role in structural studies. For instance, its derivatives have been characterized through crystallography, revealing insights into molecular conformations and geometries, which are essential for understanding its interactions and reactivity (S. B. B. Prasad et al., 2008).

Anti-inflammatory Activity

Derivatives of this compound, specifically 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives, have been shown to exhibit significant anti-inflammatory activities. These activities are attributed to the compound's structural characteristics, particularly the double α,β-unsaturated ketone structure (Ning Li et al., 2018).

Anti-breast Cancer Activity

Moreover, certain novel derivatives containing the sulfone moiety have been synthesized and evaluated for their anti-breast cancer activities against human breast cancer cell lines, showing better activity in some cases than standard drugs (M. Al-Said et al., 2011).

Metabolic Pathway Analysis

The compound has been part of studies to understand the oxidative metabolism of novel antidepressants, aiding in the identification of enzymes involved in metabolic pathways (Mette G. Hvenegaard et al., 2012).

Safety and Hazards

properties

IUPAC Name |

1-(benzenesulfonyl)-N-[(E)-(4-methylphenyl)methylideneamino]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-16-7-9-17(10-8-16)15-21-22-20(24)18-11-13-23(14-12-18)27(25,26)19-5-3-2-4-6-19/h2-10,15,18H,11-14H2,1H3,(H,22,24)/b21-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPFORIYWBNKCS-RCCKNPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

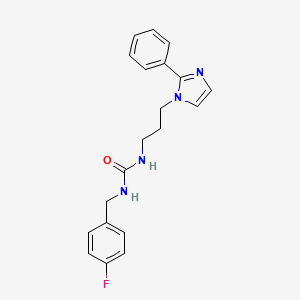

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2742160.png)

![5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrimidine-2,4-dione](/img/structure/B2742161.png)

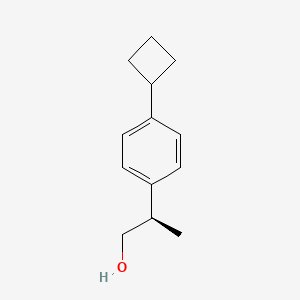

![2-Hexyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

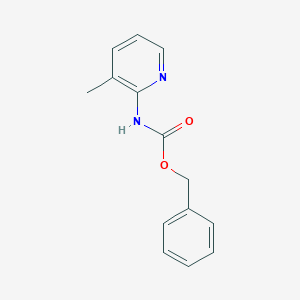

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2742163.png)

![1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2742168.png)

![N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2742171.png)